Hydrogen 3,6-bis(diethylamino)-9-(2,4-disulphonatophenyl)xanthylium sodium salt
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Overview
Description
Hydrogen 3,6-bis(diethylamino)-9-(2,4-disulphonatophenyl)xanthylium sodium salt is a synthetic organic compound known for its vibrant color and unique chemical properties. It is commonly used as a dye and has applications in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydrogen 3,6-bis(diethylamino)-9-(2,4-disulphonatophenyl)xanthylium sodium salt typically involves a multi-step process. The initial step often includes the formation of the xanthylium core, followed by the introduction of diethylamino groups and sulphonation of the phenyl ring. The final step involves the addition of sodium salt to enhance solubility.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves controlled temperature and pH conditions, along with the use of specific catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Hydrogen 3,6-bis(diethylamino)-9-(2,4-disulphonatophenyl)xanthylium sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can alter the electronic structure of the compound, affecting its color and reactivity.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinones, while reduction can produce amines or other reduced forms of the compound.
Scientific Research Applications
Hydrogen 3,6-bis(diethylamino)-9-(2,4-disulphonatophenyl)xanthylium sodium salt has a wide range of scientific research applications:
Chemistry: Used as a dye in various chemical reactions to track reaction progress and identify compounds.
Biology: Employed in staining techniques to visualize cellular structures and processes.
Medicine: Investigated for its potential use in diagnostic imaging and as a therapeutic agent.
Industry: Utilized in the production of colored materials and as a tracer in environmental studies.
Mechanism of Action
The mechanism of action of Hydrogen 3,6-bis(diethylamino)-9-(2,4-disulphonatophenyl)xanthylium sodium salt involves its interaction with molecular targets through its functional groups. The diethylamino groups and sulphonate groups play a crucial role in binding to specific sites, leading to changes in the electronic structure and resulting in its characteristic color. The pathways involved include electron transfer and resonance stabilization.
Comparison with Similar Compounds
Similar Compounds
- Hydrogen 3,6-bis(dimethylamino)-9-(2,4-disulphonatophenyl)xanthylium sodium salt
- Hydrogen 3,6-bis(diethylamino)-9-(2,4-disulphonatophenyl)xanthylium chloride
- Hydrogen 3,6-bis(diethylamino)-9-(2,4-disulphonatophenyl)xanthylium potassium salt
Uniqueness
Hydrogen 3,6-bis(diethylamino)-9-(2,4-disulphonatophenyl)xanthylium sodium salt is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its sodium salt form enhances solubility, making it more suitable for various applications compared to its chloride or potassium counterparts.
Properties
Molecular Formula |
C27H30N2NaO7S2+ |
---|---|
Molecular Weight |
581.7 g/mol |
IUPAC Name |
sodium;2-[3-(diethylamino)-6-diethylazaniumylidenexanthen-9-yl]-5-sulfobenzenesulfonate |
InChI |
InChI=1S/C27H30N2O7S2.Na/c1-5-28(6-2)18-9-12-21-24(15-18)36-25-16-19(29(7-3)8-4)10-13-22(25)27(21)23-14-11-20(37(30,31)32)17-26(23)38(33,34)35;/h9-17H,5-8H2,1-4H3,(H-,30,31,32,33,34,35);/q;+1 |
InChI Key |
SXQCTESRRZBPHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=C(C=C(C=C4)S(=O)(=O)O)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
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